molecular formula C16H16O B14407334 2,8-Diethyldibenzo[b,d]furan CAS No. 86532-17-4

2,8-Diethyldibenzo[b,d]furan

Cat. No.: B14407334
CAS No.: 86532-17-4
M. Wt: 224.30 g/mol
InChI Key: HHLBVVCRWKQPCO-UHFFFAOYSA-N
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Description

2,8-Diethyldibenzo[b,d]furan is a heterocyclic organic compound that belongs to the dibenzofuran family. It consists of two benzene rings fused to a central furan ring, with ethyl groups attached to the 2nd and 8th positions of the dibenzofuran structure. This compound is known for its aromatic properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diethyldibenzo[b,d]furan typically involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers. One common method includes the use of substituted biphenyls, which undergo cyclization to form the dibenzofuran core. The reaction conditions often involve the use of metal complex catalysis, such as palladium or copper catalysts, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,8-Diethyldibenzo[b,d]furan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

    Friedel-Crafts Acylation: Acyl chlorides or anhydrides in the presence of aluminum chloride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Halogenated Derivatives: Formed through halogenation reactions.

    Acylated Products: Formed through Friedel-Crafts acylation.

    Quinones: Formed through oxidation reactions.

    Dihydro Derivatives: Formed through reduction reactions.

Scientific Research Applications

2,8-Diethyldibenzo[b,d]furan has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,8-Diethyldibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, certain derivatives of dibenzofuran have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Diethyldibenzo[b,d]furan is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups at the 2nd and 8th positions can affect the compound’s steric and electronic properties, making it distinct from other dibenzofuran derivatives.

Properties

CAS No.

86532-17-4

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2,8-diethyldibenzofuran

InChI

InChI=1S/C16H16O/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16(14)17-15/h5-10H,3-4H2,1-2H3

InChI Key

HHLBVVCRWKQPCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=C2C=C(C=C3)CC

Origin of Product

United States

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